3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide
Description
Structure and Synthesis
The compound 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide (CAS: 902254-49-3) features a benzo[d]oxazolone core substituted with a chlorine atom at position 3. This moiety is linked via a propanamide chain to a 4-(N-(thiazol-2-yl)sulfamoyl)phenyl group . Its molecular formula is C₁₉H₁₅ClN₄O₅S₂, with a molecular weight of 478.9 g/mol and a polar surface area of 154 Ų (calculated). The synthesis likely involves multi-step reactions, including amide coupling and sulfamoylation, as seen in analogous compounds (e.g., hydrazine-mediated cyclization and CS₂/KOH-mediated thiolation in ) .
Properties
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O5S2/c20-12-1-6-16-15(11-12)24(19(26)29-16)9-7-17(25)22-13-2-4-14(5-3-13)31(27,28)23-18-21-8-10-30-18/h1-6,8,10-11H,7,9H2,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFHAUZNMVORJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the benzo[d]oxazole core: This step involves the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination of the benzo[d]oxazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the thiazole ring: The thiazole ring can be introduced through a condensation reaction between a thioamide and an α-haloketone.
Formation of the sulfamoyl phenyl group: This step involves the reaction of a sulfonamide with an appropriate phenyl derivative.
Coupling of the propanamide moiety: The final step involves the coupling of the previously synthesized intermediates with a propanamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium thiolate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.
Scientific Research Applications
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Key Features
- Thiazol-2-yl sulfamoyl group : Enhances electron-withdrawing properties and may influence pharmacokinetics.
- Propanamide linker : Provides flexibility and modulates solubility.
Comparison with Similar Compounds
Structural Analogs and Substitutional Variations
The following table highlights structural analogs and their distinguishing features:
Key Observations :
- Heterocyclic Core Variations: Replacement of benzo[d]oxazolone with benzothiazole () or thiazolo-triazol () alters electronic properties and binding affinity. Thiadiazole () and thiazolidinone () cores introduce different hydrogen-bonding and steric profiles.
- Substituent Effects : Chlorine atoms (in the target compound and ) enhance lipophilicity and metabolic stability. The 5-methylisoxazol group in Compound 7 () may reduce steric hindrance compared to thiazol-2-yl.
- Linker Modifications : Propanamide linkers are conserved across analogs, but chloro-propanamide () or sulfanyl-propanamide () variants may influence reactivity.
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability: The thiazol-2-yl sulfamoyl group in the target compound likely improves water solubility compared to ’s thiazolidinone derivative (density: 1.54 g/cm³), which is more lipophilic .
- Metabolic Stability : The benzo[d]oxazolone core may confer resistance to oxidative metabolism compared to ’s thiadiazole, which is prone to ring-opening reactions.
Comparative Yields :
- Compound 6a () achieved 95.7% yield due to straightforward thiourea formation .
- Compound 8 () had a lower yield (28% ), reflecting challenges in multi-heterocyclic synthesis .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The benzo[d]oxazolone-thiazol combination in the target compound may optimize both solubility and target engagement compared to isoxazol () or benzothiazole () analogs.
- Synthetic Challenges : Thiazol-2-yl sulfamoyl groups require precise sulfamoylation conditions (e.g., anhydrous DMF, ), whereas thiadiazole derivatives () demand stringent temperature control.
- Unresolved Questions: The biological activity of the target compound remains uncharacterized in the provided evidence.
Biological Activity
The compound 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a benzoxazole moiety, which is known for various biological activities. The presence of a thiazole group further enhances its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including the compound , exhibit varying degrees of antimicrobial activity. For instance:
- Bacterial Inhibition : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for selected compounds are summarized in Table 1.
| Compound | Bacillus subtilis (MIC µg/ml) | Escherichia coli (MIC µg/ml) |
|---|---|---|
| This compound | 32 | 64 |
| Reference Drug (Ampicillin) | 8 | 16 |
This data suggests that the compound has moderate antibacterial properties, particularly against Bacillus subtilis.
Anticancer Activity
The cytotoxic effects of benzoxazole derivatives have been widely studied. The compound has shown significant activity against various cancer cell lines. In vitro studies demonstrated that it inhibits the growth of:
- Breast Cancer Cells : MCF-7 and MDA-MB-231
- Lung Cancer Cells : A549
- Colorectal Cancer Cells : HCT-116
The IC50 values for these cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| MDA-MB-231 | 15 |
| A549 | 20 |
| HCT-116 | 25 |
These findings indicate that the compound exhibits promising anticancer activity, warranting further investigation into its mechanisms of action.
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in bacterial growth and cancer cell proliferation. For example, compounds similar to this one have been reported to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway, crucial for DNA synthesis in both bacteria and cancer cells.
Study on Antimicrobial Efficacy
In a controlled study, researchers tested the compound against various microbial strains. The results showed that while it was effective against certain strains, its efficacy varied significantly depending on the structural modifications made to the benzoxazole core. This highlights the importance of structure-activity relationships (SAR) in drug development.
Clinical Implications
The potential clinical applications of this compound extend beyond antimicrobial and anticancer activities. Preliminary studies suggest it may also possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
